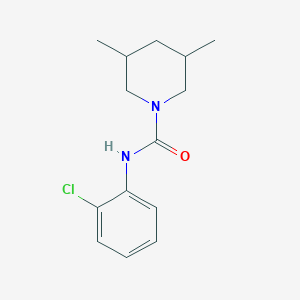![molecular formula C19H25N3O3 B5362357 1-[2-methyl-5-(1-oxa-8-azaspiro[4.5]dec-8-ylcarbonyl)phenyl]-2-imidazolidinone](/img/structure/B5362357.png)
1-[2-methyl-5-(1-oxa-8-azaspiro[4.5]dec-8-ylcarbonyl)phenyl]-2-imidazolidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-methyl-5-(1-oxa-8-azaspiro[4.5]dec-8-ylcarbonyl)phenyl]-2-imidazolidinone, also known as AZD-8931, is a small molecule inhibitor that targets the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2). This compound has shown potential as a therapeutic agent for the treatment of various types of cancer, including breast, lung, and head and neck cancers.
Mecanismo De Acción
1-[2-methyl-5-(1-oxa-8-azaspiro[4.5]dec-8-ylcarbonyl)phenyl]-2-imidazolidinone exerts its anti-cancer effects by inhibiting the activity of EGFR and HER2, which are tyrosine kinase receptors that play a critical role in the growth and survival of cancer cells. By blocking the activity of these receptors, this compound prevents the activation of downstream signaling pathways that promote cancer cell proliferation and survival.
Biochemical and Physiological Effects:
This compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. In preclinical studies, this compound has been found to be well-tolerated and has shown minimal toxicity. However, further studies are needed to determine the safety and efficacy of this compound in humans.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[2-methyl-5-(1-oxa-8-azaspiro[4.5]dec-8-ylcarbonyl)phenyl]-2-imidazolidinone has several advantages as a research tool, including its high potency and selectivity for EGFR and HER2, as well as its ability to inhibit both wild-type and mutant forms of these receptors. However, one limitation of using this compound in lab experiments is its relatively high cost, which may limit its availability for some research groups.
Direcciones Futuras
There are several potential future directions for research on 1-[2-methyl-5-(1-oxa-8-azaspiro[4.5]dec-8-ylcarbonyl)phenyl]-2-imidazolidinone. One area of interest is the development of combination therapies that incorporate this compound with other anti-cancer agents, such as chemotherapy or immunotherapy. Another potential direction is the investigation of this compound in the treatment of other types of cancer, such as pancreatic or ovarian cancer. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify biomarkers that may predict response to treatment.
Métodos De Síntesis
1-[2-methyl-5-(1-oxa-8-azaspiro[4.5]dec-8-ylcarbonyl)phenyl]-2-imidazolidinone can be synthesized through a multi-step process involving the reaction of several chemical intermediates. The synthesis of this compound involves the coupling of 2-methyl-5-(1-oxa-8-azaspiro[4.5]dec-8-ylcarbonyl)phenylamine with 2-chloro-1-(3,4-dimethoxyphenyl)ethanone, followed by the reduction of the resulting imine intermediate with sodium borohydride. The final product is obtained after purification by chromatography.
Aplicaciones Científicas De Investigación
1-[2-methyl-5-(1-oxa-8-azaspiro[4.5]dec-8-ylcarbonyl)phenyl]-2-imidazolidinone has been extensively studied in preclinical and clinical settings for its potential use in cancer therapy. In preclinical studies, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in a variety of cancer types. In clinical trials, this compound has demonstrated promising results in patients with advanced solid tumors, including breast and lung cancers.
Propiedades
IUPAC Name |
1-[2-methyl-5-(1-oxa-8-azaspiro[4.5]decane-8-carbonyl)phenyl]imidazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3/c1-14-3-4-15(13-16(14)22-11-8-20-18(22)24)17(23)21-9-6-19(7-10-21)5-2-12-25-19/h3-4,13H,2,5-12H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROBROKIHXRDJOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCC3(CCCO3)CC2)N4CCNC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

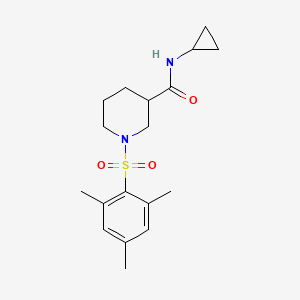
![5-(2,6-dimethylbenzoyl)-3-(3-fluorophenyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5362276.png)
![9-methyl-2-(4-morpholinyl)-3-{[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5362282.png)
![4-{[{[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}(methyl)amino]methyl}-1,5-dimethyl-1H-pyrrole-2-carbonitrile](/img/structure/B5362287.png)
![N-allyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5362293.png)
![allyl 2-[3-benzoyl-4-hydroxy-2-(4-methylphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5362298.png)
![6-({3-[4-(4-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}methyl)-2,4(1H,3H)-pyrimidinedione dihydrochloride](/img/structure/B5362307.png)
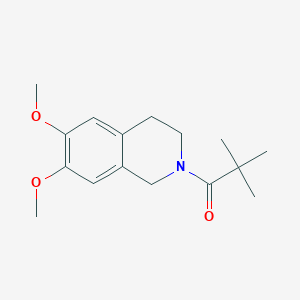
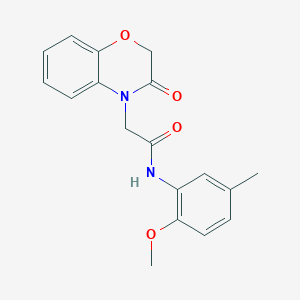
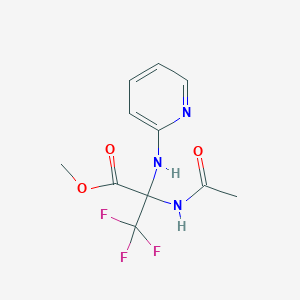
![N~2~-({(2R,5S)-5-[(6-methoxypyrimidin-4-yl)methyl]tetrahydrofuran-2-yl}methyl)-N~1~,N~1~,N~2~-trimethylglycinamide](/img/structure/B5362327.png)
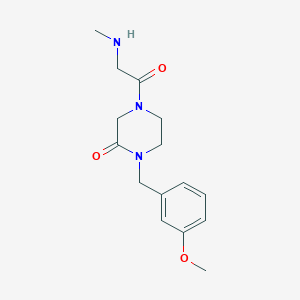
![2-(3-fluorophenyl)-3-{4-[(5-nitro-2-pyridinyl)oxy]phenyl}acrylonitrile](/img/structure/B5362373.png)
